Rhesus P2X7 Receptor Potency Comparison
A-438079 exhibits nanomolar antagonism at the rhesus macaque P2X7 receptor (IC50 = 297 nM). In a direct head-to-head comparison, KN-62 and AZ11645373 displayed IC50 values of 86 nM and 23 nM, respectively, under identical assay conditions [1]. This positions A-438079 as a moderately potent, well-characterized tool compound suitable for primate translational studies where extreme potency is not the sole criterion.
| Evidence Dimension | IC50 for inhibition of rmP2X7 receptor-mediated currents |
|---|---|
| Target Compound Data | 297 nM |
| Comparator Or Baseline | KN-62: 86 nM; AZ11645373: 23 nM |
| Quantified Difference | A-438079 is 3.5-fold less potent than KN-62 and 12.9-fold less potent than AZ11645373 |
| Conditions | HEK293 cells heterologously expressing rmP2X7 receptor; patch-clamp recording |
Why This Matters
This cross-study validation in a non-human primate model confirms A-438079's translational relevance, enabling researchers to select a P2X7 antagonist with a defined potency window distinct from more potent but less broadly characterized alternatives.
- [1] Bradley HJ, Browne LE, Yang W, Jiang LH. Pharmacological properties of the rhesus macaque monkey P2X7 receptor. Br J Pharmacol. 2011;164(2b):743-754. View Source
